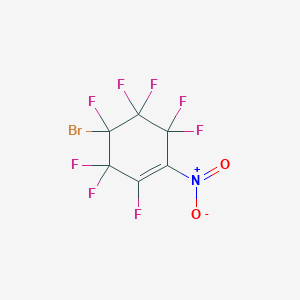
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its naphthalene backbone, multiple sulfonic acid groups, and azo linkage. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt typically involves multiple steps:
Nitration and Sulfonation: The naphthalene ring undergoes nitration followed by sulfonation to introduce nitro and sulfonic acid groups.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another naphthalene derivative containing sulfonic acid and acetylamino groups.
Sulfonation: Additional sulfonic acid groups are introduced to the final product.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the azo linkage, converting it to corresponding amines.
Substitution: Electrophilic substitution reactions can take place on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups on the naphthalene ring.
科学研究应用
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt is widely used in scientific research:
Chemistry: As a precursor in the synthesis of complex organic molecules and dyes.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed in the production of dyes, pigments, and as a pH indicator.
作用机制
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((2-(sulfooxy)ethyl)sulfonyl)-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-((2-(sulfooxy)ethyl)sulfonyl)-, sodium salt
Uniqueness
The unique combination of acetylamino, hydroxyl, and azo groups in 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((8-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt imparts distinct chemical and physical properties, making it particularly valuable in dye synthesis and other industrial applications.
属性
CAS 编号 |
85567-18-6 |
|---|---|
分子式 |
C24H18N3Na3O14S4 |
分子量 |
769.6 g/mol |
IUPAC 名称 |
trisodium;5-acetamido-4-hydroxy-3-[[8-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O14S4.3Na/c1-13(28)25-19-12-17(43(32,33)34)9-15-10-21(44(35,36)37)23(24(29)22(15)19)27-26-16-6-5-14-3-2-4-20(18(14)11-16)42(30,31)8-7-41-45(38,39)40;;;/h2-6,9-12,29H,7-8H2,1H3,(H,25,28)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI 键 |
LFGFNDGXSMOXBV-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC4=C(C=CC=C4S(=O)(=O)CCOS(=O)(=O)[O-])C=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
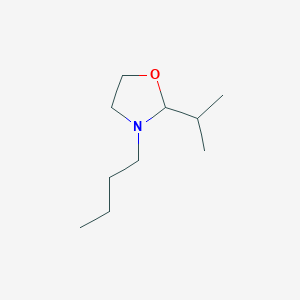
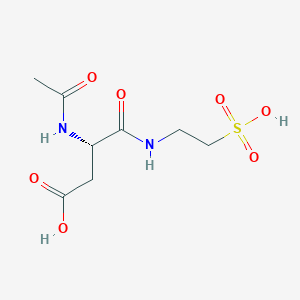
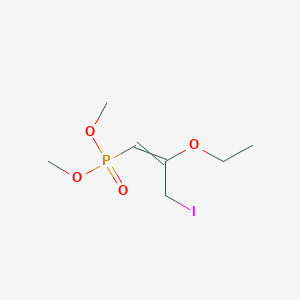
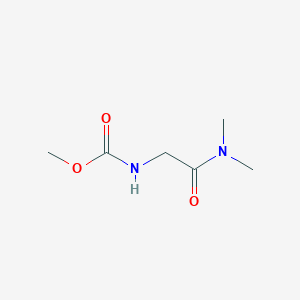
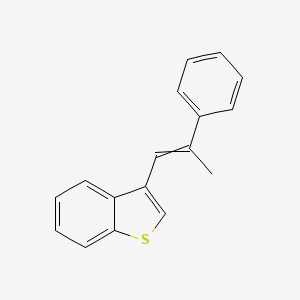
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)

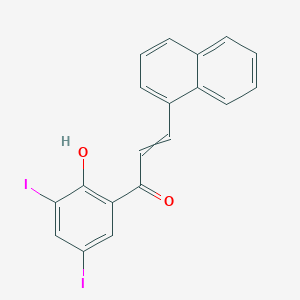

![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
